Butyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYL 4-(8-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoxepine ring, which is a seven-membered oxygen-containing heterocycle fused to a benzene ring. The compound also contains a butyl ester and an amido group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-(8-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves a multi-step process. One common method includes the esterification of 4-aminobenzoic acid with butanol to form butyl 4-aminobenzoate. This intermediate is then subjected to a series of reactions to introduce the benzoxepine ring and the amido group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of BUTYL 4-(8-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-(8-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in the reactions of BUTYL 4-(8-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product distribution .
Major Products Formed
The major products formed from the reactions of BUTYL 4-(8-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
BUTYL 4-(8-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.
Biology: In biological research, the compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of BUTYL 4-(8-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to BUTYL 4-(8-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE include other benzoxepine derivatives and compounds with similar functional groups. Examples include:
- 12-Methyl 1benzoxepino [3,4-b]quinolin-13 (6H)-ones : These compounds share the benzoxepine core and have been studied for their biological activities .
- 1,4-Benzodiazepines : These compounds have a similar heterocyclic structure and are widely used in medicinal chemistry for their pharmacological properties .
Uniqueness
The uniqueness of BUTYL 4-(8-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE lies in its specific combination of functional groups and the benzoxepine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering potential advantages over other similar compounds .
Properties
Molecular Formula |
C23H23NO4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
butyl 4-[(8-methyl-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C23H23NO4/c1-3-4-12-28-23(26)17-7-9-20(10-8-17)24-22(25)19-11-13-27-21-14-16(2)5-6-18(21)15-19/h5-11,13-15H,3-4,12H2,1-2H3,(H,24,25) |
InChI Key |
TVGIGBOLTYFWPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)C)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.